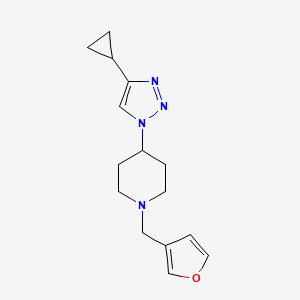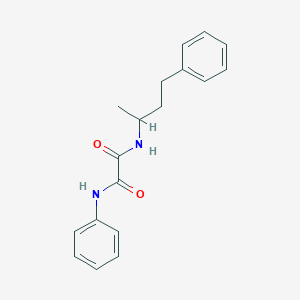
S-(4-chlorophenyl) (2-methylphenoxy)ethanethioate
Descripción general
Descripción
S-(4-chlorophenyl) (2-methylphenoxy)ethanethioate, also known as O,O-diethyl S-(4-chlorophenyl) (2-methylphenoxy)ethyl phosphorothioate, is a synthetic organophosphate compound that belongs to the class of pesticides. It is commonly used as an insecticide to control pests in agricultural crops, such as cotton, corn, and soybeans.
Mecanismo De Acción
S-(4-chlorophenyl) (2-methylphenoxy)ethanethioate is an acetylcholinesterase inhibitor that binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This leads to the accumulation of acetylcholine in the synaptic cleft, which causes overstimulation of the postsynaptic membrane and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
This compound is highly toxic to insects and has low toxicity to mammals. However, exposure to the compound can cause a range of health effects, including headaches, dizziness, nausea, and vomiting. Long-term exposure to the compound can lead to neurological damage, respiratory problems, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(4-chlorophenyl) (2-methylphenoxy)ethanethioate is widely used in laboratory experiments to study the effects of acetylcholinesterase inhibitors on insects. The compound is highly effective in controlling a wide range of pests and has low toxicity to mammals. However, the use of the compound is restricted due to its potential health effects and environmental impact.
Direcciones Futuras
There are several future directions for research on S-(4-chlorophenyl) (2-methylphenoxy)ethanethioate. One area of research is to develop new insecticides that have lower toxicity to mammals and a reduced environmental impact. Another area of research is to study the mechanism of action of the compound and its effects on non-target organisms. Additionally, research is needed to develop new methods for controlling pests, such as biological control and integrated pest management.
Aplicaciones Científicas De Investigación
S-(4-chlorophenyl) (2-methylphenoxy)ethanethioate has been extensively studied for its insecticidal properties. It is used to control a wide range of pests, including aphids, thrips, and spider mites. The compound works by inhibiting the activity of acetylcholinesterase, an enzyme that plays a crucial role in nerve impulse transmission. This leads to the accumulation of acetylcholine, a neurotransmitter, which ultimately leads to paralysis and death of the insect.
Propiedades
IUPAC Name |
S-(4-chlorophenyl) 2-(2-methylphenoxy)ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKKFIWTYWPEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[benzyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride](/img/structure/B3967211.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3967219.png)


![2-isopropyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B3967231.png)
![diisobutyl [anilino(4-fluorophenyl)methyl]phosphonate](/img/structure/B3967235.png)


![methyl 4-(5-{[3-(3-phenylpropanoyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3967254.png)
![6-amino-4-{2-[(3-fluorobenzyl)oxy]-5-nitrophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3967264.png)
![4-chloro-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3967267.png)
![3-(4-bromobenzyl)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967289.png)